3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one
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Overview
Description
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is a heterocyclic compound that features a pyridine ring fused to a pyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with pyridine derivatives under acidic conditions . The reaction conditions often require the use of catalysts such as acetic acid and heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.
Scientific Research Applications
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar pyridine-pyrano fused ring structure and has been studied for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature fused heterocyclic rings and have diverse biological activities.
Uniqueness
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is unique due to its specific ring fusion and the presence of both pyridine and pyrano moieties
Properties
Molecular Formula |
C13H8N2O2 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H |
InChI Key |
XZTPDRCSZVBMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2 |
Origin of Product |
United States |
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